molecular formula C22H21F4N5O3 B8192656 (R)-Pirtobrutinib

(R)-Pirtobrutinib

Katalognummer B8192656
Molekulargewicht: 479.4 g/mol
InChI-Schlüssel: FWZAWAUZXYCBKZ-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Pirtobrutinib is a useful research compound. Its molecular formula is C22H21F4N5O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Treatment of Relapsed or Refractory Mantle Cell Lymphoma and Other Non-Hodgkin Lymphomas : Pirtobrutinib has shown potential in treating relapsed or refractory mantle cell lymphoma and other non-Hodgkin lymphomas. It is a highly selective, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor with low nanomolar potency (Cohen et al., 2021).

  • Treatment of B-Cell Driven Cancers : Pirtobrutinib has demonstrated improved selectivity and potential for treating B-cell driven cancers with better precision and tolerability. Its potent, highly selective, non-covalent BTK inhibition is a key feature (Gómez et al., 2023).

  • Overcoming Drug Resistance : Pirtobrutinib is more potent in inhibiting cell proliferation and induces higher levels of apoptosis than ibrutinib, especially in cell lines resistant to ibrutinib/venetoclax (Liu et al., 2021).

  • Activity Against MYD88 Mutated WM and ABC DLBCL Lymphoma Cells : Pirtobrutinib shows highly selective anti-proliferative activity against these specific lymphoma cells, especially those expressing BTK Cys481 Mutant and are resistant to Ibrutinib (Munshi et al., 2021).

  • Combination Therapy for Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma : Studies suggest that fixed-duration pirtobrutinib combined with venetoclax and rituximab may lead to deeper remissions and longer disease control in these patients (Wierda et al., 2021).

  • Safety and Efficacy in Combination Therapy : Pirtobrutinib in combination with venetoclax ± rituximab showed safety and efficacy in relapsed/refractory chronic lymphocytic leukemia patients (Roeker et al., 2022).

  • Efficacy in Mantle Cell Lymphoma : Pirtobrutinib has a 52% overall response rate in previously treated mantle cell lymphoma (Eyre et al., 2022).

  • Potential in Treating Richter Transformation : Pirtobrutinib showed promising efficacy in pretreated patients with extremely poor prognosis, including those who had received prior chemoimmunotherapy and covalent BTK inhibitors (Frustaci et al., 2021).

  • Phase III Study in Mantle Cell Lymphoma : A phase III study (BRUIN MCL-321) is evaluating pirtobrutinib's efficacy compared to investigator choice of BTK inhibitor in BTK inhibitor-naive mantle cell lymphoma (Eyre et al., 2022).

  • Efficacy in Previously Treated CLL/SLL : Pirtobrutinib, a non-covalent BTK inhibitor, is well tolerated and leads to remissions in relapsed/refractory patients with multiple B-cell malignancies (Jensen et al., 2022).

Eigenschaften

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Pirtobrutinib
Reactant of Route 2
Reactant of Route 2
(R)-Pirtobrutinib
Reactant of Route 3
Reactant of Route 3
(R)-Pirtobrutinib
Reactant of Route 4
Reactant of Route 4
(R)-Pirtobrutinib
Reactant of Route 5
(R)-Pirtobrutinib
Reactant of Route 6
(R)-Pirtobrutinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.